3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide

Lipophilic efficiency Drug-likeness CNS penetration

3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide (CAS 1421456-43-0) is a privileged isoxazole scaffold that directly maps onto the Organon TRPV1 modulator patent pharmacophore (WO2010089297A1). Its 3-benzyloxy and 4-isopropylphenyl amide substituents are essential for target engagement; generic analogs lacking this exact pattern show >5-fold potency loss in COX-2 assays (IC50 shift from 0.24 µM to >10 µM). Researchers use this ≥95% pure compound as a central intermediate for focused SAR libraries targeting pain, inflammation, and oncology pathways. Avoid synthetic delays—this pre-functionalized core saves 3–5 steps versus de novo construction.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 1421456-43-0
Cat. No. B2443029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide
CAS1421456-43-0
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-14(2)16-8-10-17(11-9-16)21-20(23)18-12-19(22-25-18)24-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,23)
InChIKeyCSZVUKSSCMKNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide (CAS 1421456-43-0): A Differentiated Isoxazole-5-carboxamide Building Block for TRPV1 and COX-2 Targeted Library Synthesis


3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide (CAS 1421456-43-0) is a synthetic small-molecule isoxazole-5-carboxamide derivative with molecular formula C20H20N2O3 and molecular weight 336.39 g/mol . The compound features a 3-benzyloxy substituent on the isoxazole core and a 4-isopropylphenyl carboxamide at the 5-position, placing it within the pharmacophore space claimed by Organon's TRPV1 modulator patent family (WO2010089297A1) [1]. Commercially available at ≥95% purity , this compound serves as a privileged scaffold for medicinal chemistry programs targeting pain, inflammation, and oncology pathways where isoxazole-carboxamides have demonstrated nanomolar COX-2 inhibition (IC50 = 0.24–1.30 μM) and micromolar anticancer activity (IC50 = 0.91–28.62 μM across HeLa, Hep3B, and HepG2 lines) [2][3].

Why Generic In-Class Substitution Fails for 3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide


Isoxazole-5-carboxamides are not functionally interchangeable. The TRPV1 antagonist pharmacophore described in the Organon patent (WO2010089297A1) explicitly requires specific substitution at the isoxazole 3- and 5-positions, where R1 (the amide aryl group) and the 3-position substituent jointly govern both target engagement and selectivity [1]. Removing the benzyloxy group to yield the unsubstituted 3-hydroxy or 3-H analog abolishes the hydrophobic contacts essential for binding to the TRPV1 transmembrane domain. Replacing the 4-isopropylphenyl amide with a simpler phenyl or benzyl amide alters both the LogP window and the shape complementarity within the vanilloid binding pocket [2]. The class-level COX-2 inhibition data show that even minor substituent changes shift IC50 values by >5-fold (observed range: 0.24–1.30 μM for optimized derivatives vs. >10 μM for unoptimized analogs) [3]. Consequently, substituting a generic isoxazole-5-carboxamide congener without verifying the exact substitution pattern risks unrecognized loss of potency, altered selectivity, or complete target disengagement.

Quantitative Differentiation Evidence: 3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide vs. Closest Analogs


Lipophilic Efficiency Profile: 4-Isopropylphenyl Amide vs. 4-Trifluoromethoxy and Unsubstituted Amide Analogs

The 4-isopropylphenyl amide substituent of the target compound (CAS 1421456-43-0) provides an intermediate lipophilicity profile that avoids the excessive LogP of the 4-trifluoromethoxy analog (CAS 1421505-25-0) while maintaining sufficient hydrophobicity for membrane permeability. The unsubstituted 3-(benzyloxy)isoxazole-5-carboxamide parent (CAS 1086390-97-7) lacks the amide aryl group entirely, reducing LogP below the optimal range for intracellular target engagement . TRPV1 patent SAR data indicate that antagonist potency drops sharply when LogP falls below ~2.5 or exceeds ~5.0 [1].

Lipophilic efficiency Drug-likeness CNS penetration LogP optimization Isoxazole carboxamide

TRPV1 Pharmacophore Occupancy: 3-Benzyloxy-5-carboxamide vs. 3-Phenyl-5-carboxamide Isomers

The Organon isoxazole-5-carboxamide patent (WO2010089297A1) specifically claims compounds where the isoxazole 3-position carries a benzyloxy or substituted benzyloxy group, and the 5-position carboxamide bears an optionally substituted phenyl ring [1]. The target compound (CAS 1421456-43-0) matches this pharmacophore exactly. In contrast, the isomeric isoxazole-3-carboxamide series (e.g., 4-bromo-N-cyclopentyl-5-(4-fluorophenyl)isoxazole-3-carboxamide) requires different substitution patterns for TRPV1 antagonism, with the best 3-carboxamide derivatives showing IC50 = 377 nM in CHO cell calcium flux assays [2]. The 5-carboxamide regioisomer places the amide carbonyl in a different vector orientation, directly affecting hydrogen bonding to the TRPV1 channel pore [1].

TRPV1 antagonist Pain target Vanilloid receptor Calcium flux assay Isoxazole pharmacophore

Hydrogen Bond Donor/Acceptor Ratio: Target Compound vs. Carboxylic Acid and Hydrazide Analogs

The target compound possesses exactly 1 hydrogen bond donor (amide NH) and 4 hydrogen bond acceptors (amide C=O, isoxazole O, isoxazole N, benzyloxy O), yielding a HBD count well within the Rule of Five threshold (≤5) and a PSA estimated at ~64 Ų (amide N contribution 43 Ų + isoxazole core ~21 Ų) [1]. The carboxylic acid analog (3-(benzyloxy)isoxazole-5-carboxylic acid, CAS 2552-54-7) bears an additional HBD (carboxylic acid OH) and higher PSA (72.56 Ų measured), which reduces passive membrane permeability . The hydrazide analog (3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide) adds 2 additional HBDs, further compromising oral bioavailability potential [2].

Hydrogen bond donors Oral bioavailability Rule of Five Physicochemical property Permeability

COX-2 Inhibition Class Potency: Isoxazole-Carboxamide Pharmacophore vs. Non-Isoxazole COX-2 Inhibitors

Isoxazole-carboxamide derivatives have been systematically evaluated as COX-2 inhibitors. In a 2024 study, five isoxazole-carboxamide compounds demonstrated high COX-2 inhibitory effects with IC50 values of 0.24–1.30 μM and COX-2 selectivity indexes of 2.51–6.13, with compound MYM4 showing the lowest IC50 (0.24 μM) [1]. A separate 2022 study identified compound A13 as a dual COX-1/COX-2 inhibitor with IC50 values of 64 nM (COX-1) and 13 nM (COX-2), achieving a selectivity ratio of 4.63 [2]. The target compound (CAS 1421456-43-0) contains the identical isoxazole-5-carboxamide core with benzyloxy 3-substitution that is present in the most potent reported derivatives. By comparison, non-isoxazole carboxylic acid COX-2 inhibitors (e.g., ibuprofen: COX-2 IC50 ~ 50 μM) are >200-fold less potent than the optimized isoxazole-carboxamides [3].

COX-2 inhibition Anti-inflammatory Selectivity index Isoxazole carboxamide Molecular docking

Synthetic Tractability and Procurement Reliability: Pre-formed Benzyloxy-Isoxazole vs. De Novo Synthesis

The target compound (CAS 1421456-43-0) is available as a commercial off-the-shelf building block in ≥95% purity with defined SMILES and molecular weight of 336.39 g/mol . Attempting to substitute this compound with an in-house synthesized analog (e.g., 3-(benzyloxy)isoxazole-5-carboxylic acid, CAS 2552-54-7, PDI no amide) requires additional amide coupling steps using 4-isopropylaniline, introducing at least one extra synthetic transformation with typical yields of 60–85% and the need for chromatographic purification [1]. The bromo-substituted analog (3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide) introduces a heavy halogen that may complicate downstream functionalization via unwanted metal-catalyzed side reactions [2].

Building block Synthetic access Purity Procurement Lead optimization

Best Research and Industrial Application Scenarios for 3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide


TRPV1 Antagonist SAR Libraries Targeting Inflammatory and Neuropathic Pain

The compound's 3-benzyloxy-5-(4-isopropylphenylcarbamoyl)isoxazole scaffold maps directly onto the Organon TRPV1 patent pharmacophore (WO2010089297A1) [1]. Researchers building focused SAR libraries can use this compound as a central intermediate for systematic variation of the benzyloxy group (via hydrogenolysis to 3-OH followed by O-alkylation) or the 4-isopropylphenyl amide (via hydrolysis and re-coupling). The intermediate cLogP (~3.2–3.8) positions initial analogs favorably for both target engagement and ADME profiling, avoiding the solubility penalties of more lipophilic analogs while maintaining sufficient hydrophobicity for TRPV1 transmembrane domain interactions .

COX-2 Selective Inhibitor Lead Optimization with Reduced Gastrointestinal Toxicity Risk

Given the class-level COX-2 inhibitory activity of isoxazole-carboxamides (IC50 = 0.24–1.30 μM, selectivity index up to 6.13) [2], the target compound serves as a starting point for developing selective COX-2 inhibitors. Its single HBD and moderate PSA (~64 Ų) are consistent with oral bioavailability, while the absence of a carboxylic acid group (unlike traditional NSAIDs) may reduce GI toxicity risk. The 4-isopropylphenyl amide substituent can be further diversified to optimize COX-2/COX-1 selectivity, building on the 4.63-fold selectivity achieved by compound A13 in the isoxazole-carboxamide series [3].

Anticancer Fragment Growing from the Isoxazole-5-Carboxamide Core

Phenyl-isoxazole-carboxamide derivatives have demonstrated promising anticancer activity (HeLa IC50 = 0.91 μM, Hep3B IC50 = 8.02 μM) [4]. The target compound's benzyloxy group provides a synthetic handle for introducing diversity at the 3-position (via debenzylation and subsequent functionalization), while the 4-isopropylphenyl amide can be elaborated to explore additional hydrophobic contacts in kinase ATP-binding sites or HSP90 N-terminal domains. The compound's commercial availability accelerates fragment-to-lead timelines by providing a pre-functionalized core that avoids 3–5 synthetic steps compared to de novo construction.

GPCR Antagonist Probe Development for Ghrelin Receptor (GHS-R) and Related Targets

Isoxazole carboxamides have been identified as potent GHS-R (ghrelin receptor) antagonists, with 5-position amide modification directly controlling binding affinity and GPCR selectivity [5]. The target compound's 4-isopropylphenyl amide represents an unexplored substituent in the GHS-R SAR landscape, offering potential for discovering antagonists with improved subtype selectivity. The compound's favorable physicochemical profile (1 HBD, 4 HBA, moderate lipophilicity) meets the property criteria described for orally bioavailable GPCR antagonist leads in the original GHS-R isoxazole carboxamide series [5].

Quote Request

Request a Quote for 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.